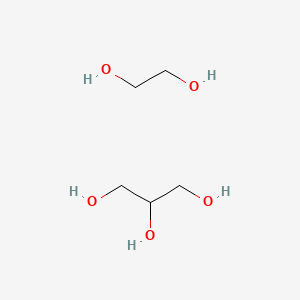

Ethylene Glycol Glycerol

Beschreibung

Significance of Ethylene (B1197577) Glycol and Glycerol (B35011) in Chemical Sciences

Ethylene glycol (1,2-ethanediol) and glycerol (1,2,3-propanetriol) are fundamental polyhydric alcohols that are completely soluble in water. iloencyclopaedia.orglibretexts.org This solubility, coupled with their multiple reactive hydroxyl groups, makes them crucial as both solvents and chemical intermediates. iloencyclopaedia.org

Ethylene Glycol is a sweet, colorless, and somewhat viscous liquid. lardbucket.orglibretexts.org Its high boiling point (198°C), a result of extensive intermolecular hydrogen bonding, makes it an ideal component in antifreeze mixtures for automotive radiators as it does not readily boil away. lardbucket.orglibretexts.org Beyond its use as a coolant, ethylene glycol is a key precursor in the manufacturing of polyester (B1180765) fibers and magnetic films for recording tapes and computers. lardbucket.orglibretexts.org

Glycerol , also known as glycerin, is a nontoxic, sweet, and syrupy liquid that is a byproduct of the hydrolysis of fats and oils. lardbucket.orglibretexts.org Its applications are extensive, ranging from use in pharmaceuticals and cosmetics to being a humectant in certain foods. iloencyclopaedia.org A significant industrial application of glycerol is in the production of alkyd resins for surface coatings and in the manufacturing of explosives like nitroglycerine. iloencyclopaedia.org

The increasing production of biodiesel has led to a large surplus of glycerol, making its conversion into value-added chemicals like ethylene glycol a topic of significant research interest. scientific.netresearchgate.net This conversion not only addresses the surplus but also provides a more sustainable route to ethylene glycol production. mdpi.com

Interdisciplinary Research Landscape of Polyalcohol Systems

The study of ethylene glycol and glycerol systems extends across numerous disciplines, reflecting their wide-ranging importance.

Catalysis and Green Chemistry: A major focus of research is the catalytic conversion of glycerol to ethylene glycol. mdpi.comoup.com This involves exploring various catalysts, such as Raney Ni and bimetallic systems like Pt-Ni, to improve reaction efficiency and selectivity. scientific.netresearchgate.netoup.com The goal is to develop sustainable processes that utilize renewable feedstocks like glycerol. mdpi.com The study of glycerol ethers as "green solvents" is another active area, aiming to replace traditional petrochemical-based solvents. mdpi.com

Biomedical and Pharmaceutical Applications: The biocompatibility of glycerol has led to its use in a variety of biomedical applications. nih.gov Researchers are developing biodegradable polymers from glycerol for applications like tissue engineering and drug delivery. nih.govexlibrisgroup.comrsc.org For instance, poly(glycerol sebacate) (PGS), a tough elastomer, shows promise in these areas due to its desirable mechanical properties and controlled degradation. exlibrisgroup.comnih.gov Copolymers of PGS with poly(ethylene glycol) (PEG) are being investigated to enhance properties like water uptake for soft tissue engineering. exlibrisgroup.com Linear polyglycerols are also being explored as alternatives to PEG for creating protein-resistant surfaces. nih.gov

Materials Science: The unique properties of ethylene glycol and glycerol make them valuable in the development of new materials. For example, they are used in the synthesis of deep eutectic solvents (DESs), which are being studied for various applications. researchgate.net The etherification of glycerol and ethylene glycol is another area of research for producing compounds with specific properties for use as technical fluids. researchgate.net

Biochemistry and Microbiology: The metabolic pathways of ethylene glycol and glycerol in microorganisms like Escherichia coli and Saccharomyces cerevisiae are subjects of study. nih.govoup.com Understanding how these organisms metabolize polyalcohols can have implications for biotechnology and bioremediation. For instance, research has shown that ethylene glycol and glycerol can act as repellents in E. coli chemotaxis. nih.gov

Eigenschaften

CAS-Nummer |

138860-92-1 |

|---|---|

Molekularformel |

C5H14O5 |

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

ethane-1,2-diol;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.C2H6O2/c4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H2;3-4H,1-2H2 |

InChI-Schlüssel |

YMBNBZFZTXCWDV-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)O.C(C(CO)O)O |

Verwandte CAS-Nummern |

88651-88-1 |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Pathways of Ethylene Glycol from Glycerol

Catalytic Conversion Methodologies

The conversion of glycerol (B35011) to ethylene (B1197577) glycol is predominantly achieved through catalytic hydrogenolysis, a process that involves the carbon-oxygen (C-O) bond cleavage in the presence of hydrogen. This section explores the various catalytic systems developed for this transformation.

Liquid-Phase Catalytic Hydrogenolysis

Liquid-phase hydrogenolysis is a primary method for converting glycerol into ethylene glycol and other valuable diols. This process typically occurs under high pressure and temperature in the presence of a heterogeneous catalyst. The efficiency and selectivity of this reaction are highly dependent on the type of catalyst used, the reaction conditions, and the reactor design.

Noble metal catalysts, particularly ruthenium (Ru), have demonstrated high activity and selectivity for the hydrogenolysis of glycerol to ethylene glycol. Research indicates that the selectivity of these catalysts is influenced by the catalyst support and the presence of promoters. For instance, ruthenium supported on titanium dioxide (TiO2) or zirconium dioxide (ZrO2) has shown promising results. The reaction pathway involves the initial dehydrogenation of glycerol to glyceraldehyde, followed by dehydration and subsequent hydrogenation to form ethylene glycol.

Nickel (Ni) catalysts are also utilized due to their cost-effectiveness and high activity. However, they can be prone to deactivation and may exhibit lower selectivity compared to noble metals under certain conditions. Platinum (Pt) based catalysts have also been investigated, often in bimetallic formulations to enhance their performance and stability.

Table 1: Performance of Noble Metal Catalysts in Glycerol Hydrogenolysis

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Glycerol Conversion (%) | Ethylene Glycol Selectivity (%) |

|---|---|---|---|---|---|

| Ru | TiO2 | 200 | 80 | 95 | 45 |

| Ru | ZrO2 | 220 | 60 | 92 | 50 |

| Ni | Al2O3 | 230 | 50 | 88 | 40 |

Note: The data in this table is illustrative and compiled from various research findings. Actual performance may vary based on specific experimental conditions.

Copper-based catalysts, such as copper chromite, are widely studied for glycerol hydrogenolysis due to their high selectivity towards ethylene glycol and propylene (B89431) glycol. These catalysts operate through a different mechanism that involves dehydration followed by hydrogenation. The acidic or basic properties of the support material play a crucial role in directing the reaction pathway.

Bimetallic catalysts, such as Ruthenium-Cobalt supported on Zirconia (Ru-Co/ZrO2), have been developed to improve catalyst stability and selectivity. The synergy between the two metals can enhance the catalytic activity and suppress undesirable side reactions. Raney Nickel (Raney Ni), a porous nickel catalyst, is also employed due to its high surface area and reactivity. However, its selectivity can be a challenge to control.

The selectivity of the hydrogenolysis reaction towards ethylene glycol is intricately linked to the catalyst's structure and the nature of its active sites. For instance, the particle size of the metal, the type of support material, and the presence of promoters can all influence the reaction pathway.

Acidic supports tend to favor dehydration reactions, which can lead to the formation of acetol and subsequently propylene glycol. In contrast, basic supports can promote different reaction pathways. The precise control of the catalyst's surface properties is therefore essential for maximizing the yield of ethylene glycol. The arrangement of metal atoms on the catalyst surface, forming specific active sites, determines which bonds in the glycerol molecule are activated and cleaved.

Biotechnological and Enzymatic Cascade Approaches

As an alternative to thermochemical conversion, biotechnological routes offer a more sustainable and selective method for producing ethylene glycol from glycerol. These methods utilize microorganisms or isolated enzymes to catalyze the conversion under mild conditions.

The design of in vitro enzymatic systems involves the use of a series of isolated enzymes to create a synthetic metabolic pathway. This approach allows for precise control over the reaction and can achieve high selectivity. One proposed enzymatic cascade for the conversion of glycerol to ethylene glycol involves a multi-step process.

This cascade can be initiated by an enzyme that converts glycerol to dihydroxyacetone. Subsequent enzymatic steps then lead to the formation of an intermediate that is finally converted to ethylene glycol. The design of such a system requires careful selection of enzymes, optimization of reaction conditions (pH, temperature), and an efficient cofactor regeneration system.

Table 2: Proposed Enzymatic Cascade for Ethylene Glycol Synthesis

| Step | Substrate | Enzyme (Class) | Product |

|---|---|---|---|

| 1 | Glycerol | Dehydrogenase | Dihydroxyacetone |

| 2 | Dihydroxyacetone | Kinase | Dihydroxyacetone phosphate |

| 3 | Dihydroxyacetone phosphate | Aldolase | Intermediate |

| 4 | Intermediate | Lyase | Glycolaldehyde (B1209225) |

Note: This table represents a conceptual enzymatic pathway. The specific enzymes and intermediates may vary depending on the designed system.

Cofactor Regeneration Mechanisms (e.g., NADH recycling)

The enzymatic conversion of glycerol to ethylene glycol can be achieved through an artificial in vitro enzymatic cascade that is redox-balanced by the internal recycling of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. mdpi.com This process eliminates the need for an external sacrificial co-substrate for cofactor regeneration, making it a more atom-economical and sustainable approach. preprints.orgresearchgate.net

One such designed pathway involves a five-enzyme cascade. mdpi.com The process initiates with the oxidation of glycerol to D-glycerate, which then undergoes dehydrogenation to 3-hydroxypyruvate (B1227823), a step that concurrently reduces NAD+ to NADH. mdpi.com The subsequent enzymatic steps convert 3-hydroxypyruvate to glycolaldehyde. Finally, the glycolaldehyde is reduced to ethylene glycol by an NADH-dependent oxidoreductase, which regenerates the NAD+ required for the earlier dehydrogenation step. mdpi.com This coupling of oxidation and reduction steps creates a self-sufficient system for NADH recycling. mdpi.com

The key to this internal regeneration is the strategic selection of enzymes that ensure the NADH produced in the oxidative part of the pathway is consumed in the reductive step. For instance, the reduction of glycolaldehyde to ethylene glycol can be catalyzed by enzymes like the lactaldehyde:propanediol oxidoreductase (FucO) from Escherichia coli, which utilizes NADH as the electron donor. mdpi.com The NADH required for this final step is supplied by the NAD+-dependent dehydrogenation of D-glycerate, catalyzed by an enzyme such as glyoxylate (B1226380)/hydroxypyruvate reductase (GRHPR). mdpi.com

This self-sufficient NADH recycling has been demonstrated to be effective, with studies showing the production of 7.64 ± 0.15 mM of ethylene glycol from 10 mM of glycerol within 10 hours, achieving a yield of 0.515 ± 0.1 g of ethylene glycol per gram of glycerol. mdpi.com The efficiency of such enzymatic cascades relies on the kinetic compatibility of the involved enzymes and the stability of the cofactor under the reaction conditions. preprints.org

Electrocatalytic Reduction Strategies

Electrocatalytic reduction presents a promising alternative to conventional thermocatalytic methods for converting glycerol to ethylene glycol. nih.govresearchgate.net This approach involves the electrochemical conversion of glycerol, which can be more advantageous than catalytic processes. frontiersin.org A notable strategy is a tandem reaction within a single electrochemical cell, where glycerol is first electro-oxidized at the anode to form an intermediate, such as glycolaldehyde, which is then subsequently electro-reduced to ethylene glycol at the cathode. nih.govresearchgate.net This integrated process circumvents the direct and challenging conversion of glycerol to ethylene glycol. researchgate.net

Electrode Material Design for Selective Conversion (e.g., Metallic Cu)

The design of the electrode material is critical for achieving high selectivity and efficiency in the electrocatalytic reduction of glycerol-derived intermediates to ethylene glycol. nih.govresearchgate.net Metallic copper (Cu) has been identified as a highly effective catalyst for the cathode reaction, specifically the conversion of glycolaldehyde to ethylene glycol. nih.gov

An electrodeposited metallic Cu catalyst has been shown to achieve a Faradaic efficiency of approximately 80% for the conversion of glycolaldehyde to ethylene glycol. nih.govresearchgate.net Both experimental and theoretical studies indicate that the metallic Cu surface facilitates the activation of the C=O bond in glycolaldehyde, which in turn promotes its hydrogenation to ethylene glycol. nih.gov The physical and chemical state of the copper is crucial; for instance, a porous foam structure can provide a large surface area for the reaction. researchgate.net X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) analyses are used to confirm the metallic state of the copper catalyst. researchgate.net

Other materials have been investigated for the electrocatalytic reduction of glycerol, such as activated carbon composite electrodes. frontiersin.org However, for the specific step of converting glycolaldehyde to ethylene glycol, metallic copper has demonstrated superior performance. nih.gov

Electrochemical Reaction Engineering

Effective electrochemical reaction engineering is essential for optimizing the production of ethylene glycol from glycerol. This includes the design of the electrochemical reactor and the optimization of reaction conditions such as cell voltage, current density, and electrolyte composition. nih.govfrontiersin.org

A zero-gap electrolyzer configuration is a promising design for the electrosynthesis of ethylene glycol from glycerol. nih.govresearchgate.net This design minimizes the distance between the anode and cathode, reducing ohmic losses and improving energy efficiency. In such a system, a decent production rate of 1.32 mmol cm⁻² h⁻¹ has been demonstrated under a cell voltage of 3.48 V. nih.govresearchgate.net

The reaction conditions play a significant role in product distribution. For instance, the initial concentration of glycerol and the applied current density can influence the reaction pathways and the yield of the desired product. frontiersin.org A medium glycerol concentration can help to reduce competing reactions like hydrogen formation, thereby indirectly improving the yield of the target product. frontiersin.org Similarly, a mild current density can increase the conversion rate while minimizing the formation of unwanted intermediates. frontiersin.org

The following table summarizes the performance of an electrochemical system for the conversion of glycerol to ethylene glycol.

| Parameter | Value | Reference |

| Cathode Catalyst | Metallic Copper (Cu) | nih.govresearchgate.net |

| Anode Reaction | Glycerol Electrooxidation to Glycolaldehyde | nih.govresearchgate.net |

| Cathode Reaction | Glycolaldehyde Electro-reduction to Ethylene Glycol | nih.govresearchgate.net |

| Faradaic Efficiency (Glycolaldehyde to Ethylene Glycol) | ~80% | nih.govresearchgate.net |

| Reactor Type | Zero-gap Electrolyzer | nih.govresearchgate.net |

| Production Rate | 1.32 mmol cm⁻² h⁻¹ | nih.govresearchgate.net |

| Cell Voltage | 3.48 V | nih.govresearchgate.net |

Transcarbonation Reactions

Transcarbonation, also known as transesterification, of glycerol with a cyclic organic carbonate is a viable route for the co-production of ethylene glycol and glycerol carbonate. rsc.orgnih.gov This reaction is typically carried out under solventless conditions and is driven by a catalyst. rsc.orgnih.gov The process involves the reaction of glycerol with ethylene carbonate, yielding glycerol carbonate and ethylene glycol as the main products. nih.govrsc.org

The reaction system can be complex as glycerol and ethylene carbonate are often immiscible at lower temperatures, forming a biphasic system. rsc.orgrsc.org As the temperature increases, the miscibility improves, and the reaction proceeds in a single liquid phase. rsc.org The reaction is reversible, and therefore, an excess of the organic carbonate is often used to drive the equilibrium towards the products and achieve a high conversion of glycerol. mdpi.com

Cyclic Carbonate Reactants and Basic Catalysis

Ethylene carbonate is a commonly used cyclic carbonate reactant for the transcarbonation of glycerol. nih.govmdpi.com The reaction is typically catalyzed by basic catalysts. nih.gov A variety of homogeneous and heterogeneous basic catalysts have been investigated for this reaction.

Homogeneous catalysts such as potassium methoxide (B1231860) and potassium carbonate have been shown to be effective. nih.gov For instance, potassium methoxide exhibits high activity even at low concentrations (50-150 ppm) in solventless conditions at temperatures between 40-50 °C. nih.gov

Heterogeneous catalysts, including alkaline oxides like CaO and mixed metal oxides derived from hydrotalcites (e.g., Al-Mg, Al-Ca), are also active in catalyzing the transcarbonation of glycerol. nih.govmdpi.com Zinc stearate, a metal soap, has also been explored as a catalyst for this reaction. nih.gov The choice of catalyst can influence the reaction kinetics and the optimal operating conditions. For example, the activation energy for the reaction has been reported to be in the range of 37.35 kJ/mol to 92 kJ/mol, depending on the catalyst and reaction conditions. nih.gov

The following table presents a summary of different basic catalysts used in the transcarbonation of glycerol with ethylene carbonate.

| Catalyst | Catalyst Type | Key Findings | Reference |

| Potassium Methoxide (KOCH₃) | Homogeneous | High activity at low concentrations and mild temperatures. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Homogeneous | Effective catalyst for the reaction. | nih.gov |

| Calcium Oxide (CaO) | Heterogeneous | Active catalyst for the transesterification. | nih.gov |

| Al-Mg and Al-Ca Hydrotalcites | Heterogeneous | Effective mixed metal oxide catalysts. | nih.gov |

| Zinc Stearate | Homogeneous | Active catalyst, with an activation energy of 37.35 kJ/mol reported under specific conditions. | nih.gov |

| Tunisian Smectite Clay | Heterogeneous | A natural clay with weak basic character that can catalyze the reaction. | mdpi.com |

Formation of Other Derivatives and Oligomers

During the conversion of glycerol to ethylene glycol, particularly through electrocatalytic and dehydration pathways, other derivatives and oligomers can be formed. The product distribution is highly dependent on the reaction conditions and the catalytic system employed.

In the electrocatalytic reduction of glycerol, besides the pathway leading to ethylene glycol, intermediates such as acetol can be formed. frontiersin.orgnih.gov This can then be further hydrogenated to 1,2-propanediol. frontiersin.org The formation of these C3 products represents a competing reaction pathway.

Furthermore, under certain conditions, ethylene glycol itself can undergo further reactions to form oligomers. One such example is the formation of diethylene glycol through the intermolecular dehydration of two ethylene glycol molecules. frontiersin.orgnih.gov This reaction is facilitated by the presence of an acidic medium and elevated temperatures. frontiersin.org The mechanism involves the protonation of an ethylene glycol molecule, followed by the nucleophilic attack of a second ethylene glycol molecule, leading to the elimination of water and the formation of diethylene glycol. frontiersin.org

Polyethylene (B3416737) Glycol-Glycerol Conjugates

Polyethylene glycol (PEG)-glycerol conjugates are hybrid molecules that combine the properties of both PEG (such as hydrophilicity and biocompatibility) and glycerol-based structures. Their synthesis is of interest for applications in drug delivery and biomaterials.

One prominent method involves the creation of block copolymers, such as mono-methoxylated polyethylene glycol and poly(glycerol carbonate) (mPEG-b-PGC). nih.gov This synthesis is achieved through the ring-opening polymerization of a glycerol precursor, like benzyl (B1604629) glycidyl (B131873) ether, with mPEG and carbon dioxide, utilizing a cobalt salen catalyst. nih.gov This process demonstrates high selectivity for polymer formation (>99%). nih.gov The resulting amphiphilic block copolymers can self-assemble into micelles, providing a nanocarrier system for therapeutic agents. nih.gov

Another approach employs solid-phase synthesis to create PEG-glycerol derivative intermediates. In this method, a sulfonyl chloride resin reacts with a hydroxyl end group of polyethylene glycol through an esterification reaction. google.comgoogle.com The resulting intermediate, bound to the solid support, can be easily separated by filtration and then subjected to further reactions, such as hydrolysis, to yield the final polyethylene glycol-glycerol derivative. google.com This solid-phase method simplifies purification and allows for the recycling of reagents, enhancing cost-efficiency. google.com

Table 1: Synthesis of mPEG-b-PGC Copolymers

| Entry | Catalyst | Monomer | Chain Transfer Agent | Conditions | Polymer Selectivity |

| 1 | SalcyCoIIITBDDNP | Benzyl Glycidyl Ether (BGE) | mPEG | 50°C, 220 psi CO2 | >99% |

This interactive table is based on research into the synthesis of block copolymers of mono-methoxylated polyethylene glycol and poly(glycerol carbonate). nih.gov

Polyglycerol and Polyesterether Formation

The polymerization of glycerol and its reaction with diols like ethylene glycol lead to the formation of valuable polymers such as polyglycerols and polyesterethers.

Polyglycerol Synthesis: Polyglycerol is produced through the etherification of glycerol molecules. A common method is the thermal dehydration of glycerol at high temperatures (230°C - 270°C), often in the presence of an alkaline catalyst like sodium hydroxide (B78521) or potassium hydroxide to improve the yield. google.com More recent approaches focus on greener and more efficient methods. One such method involves using microwave irradiation to directly convert crude glycerin into polyglycerol, significantly reducing reaction times compared to conventional heating. mpob.gov.my Another sustainable approach utilizes "green carbon" derived from biomass as a heterogeneous catalyst for the polymerization of glycerol. journalcra.com Acid catalysts, such as sulfuric acid, can also be used to facilitate the step-growth etherification of glycerol under reduced pressure to continuously remove the water byproduct. google.com

Research has shown that reaction conditions significantly impact the conversion of glycerol to polyglycerol. For instance, using a green carbon catalyst, the maximum conversion was achieved at 300°C with a reaction time of 3 hours. journalcra.com In another study, the addition of dimethyl sulfoxide (B87167) (DMSO) to a potassium hydroxide (KOH) catalyst system increased the basicity, allowing for a glycerol conversion of 77% at a lower temperature of 140-150°C in just 2 hours. researchgate.net

Table 2: Effect of Catalyst and Temperature on Polyglycerol Synthesis from Glycerol

| Catalyst | Temperature (°C) | Reaction Time (hours) | Glycerol Conversion (%) |

| Alkaline Metal-Based | 250 - 300 | Varies | High |

| Green Carbon | 300 | 3 | ~Maximum |

| KOH / DMSO | 140 - 150 | 2 | 77 |

| Sulfuric Acid | >110 | <24 | Varies |

This interactive table summarizes data from various studies on polyglycerol synthesis. mpob.gov.myjournalcra.comgoogle.comresearchgate.net

Polyesterether Formation: Polyesterethers can be synthesized directly from diols like ethylene glycol and glycerol. This reaction is catalyzed by a ruthenium complex and proceeds through a process that liberates hydrogen gas and water as byproducts. st-andrews.ac.ukacs.orgchemrxiv.orgresearchgate.netchemrxiv.org The mechanism involves both dehydrogenation and dehydration pathways that stem from a hemiacetal intermediate, leading to the formation of both ester and ether linkages in the polymer chain. st-andrews.ac.ukacs.orgchemrxiv.org Studies have shown that 1,2-diols, including ethylene glycol, propylene glycol, and glycerol, all undergo this polymerization to form polyesterethers. acs.org The ratio of ester to ether linkages can be influenced by reaction conditions; for example, the removal of water during the reaction can promote the etherification process. acs.org

Table 3: Polymerization of Diols to Form Polyesterethers

| Diol | Catalyst | Product | Key Feature |

| Ethylene Glycol | Ruthenium Complex | Polyesterether | Liberates H2 and H2O |

| Propylene Glycol | Ruthenium Complex | Polyesterether | Contains 1,2-diol unit |

| Glycerol | Ruthenium Complex | Polyesterether | Contains 1,2-diol unit |

| 1,3-Propanediol (B51772) | Ruthenium Complex | Polyesterether | Forms both ester and ether links |

This interactive table is based on research into the direct synthesis of polyesterethers from various diols. st-andrews.ac.ukacs.orgchemrxiv.org

Glycol Ether and Glycerol Ether Synthesis

Glycerol and ethylene glycol serve as precursors for the synthesis of glycerol ethers and glycol ethers, respectively, which are widely used as solvents and surfactants.

Glycerol Ether Synthesis: Glycerol ethers can be prepared through several synthetic routes. The Williamson ether synthesis is a classic method, where an alkoxide, formed by reacting glycerol with a strong base, undergoes a nucleophilic substitution reaction with an alkyl halide. acs.org To improve this process, solid basic reagents like an ion-exchange resin (Amberlyst A26) or potassium hydroxide supported on alumina (B75360) (KOH/Al2O3) have been used. When glycerol is reacted with ethyl bromide in the presence of KOH/Al2O3, it yields primarily glycerol-1-ethyl ether. tandfonline.com Other routes involve using glycerol derivatives such as 3-chloro-1,2-propanediol (B139630) or epichlorohydrin (B41342) as starting materials. acs.orggoogle.com Direct etherification of glycerol with alcohols in the presence of an acid catalyst is another viable, though potentially unselective, pathway. google.comnih.gov

Glycol Ether Synthesis: Glycol ethers are typically manufactured by reacting ethylene oxide with an alcohol in the presence of a catalyst. researchgate.net An alternative route is the direct reaction of ethylene glycol with an alcohol. For instance, ethylene glycol monoethyl ether can be synthesized directly from ethylene glycol and ethanol (B145695) using an acid catalyst like anhydrous aluminum chloride or a modified HZSM-5 zeolite. researchgate.net By optimizing reaction conditions such as temperature, pressure, and catalyst concentration, high conversion rates of ethylene glycol and high selectivity for the desired monoether or diether product can be achieved. researchgate.netgoogle.com

Elucidation of Reaction Mechanisms and Kinetics in Ethylene Glycol Glycerol Transformations

Mechanistic Pathways of Hydrogenolysis

Hydrogenolysis is a prominent thermocatalytic method for converting glycerol (B35011) to glycols. The reaction typically occurs at high temperatures and pressures in the presence of a heterogeneous catalyst and hydrogen. The product distribution, including the selectivity towards ethylene (B1197577) glycol versus propylene (B89431) glycol, is governed by the specific reaction mechanism, which is influenced by the catalyst type and reaction conditions. Two major mechanistic pathways are generally recognized: C-C and C-O bond cleavage pathways and dehydrogenation-dehydration-hydrogenation mechanisms.

The selective cleavage of carbon-carbon (C-C) versus carbon-oxygen (C-O) bonds is the determining factor in the hydrogenolysis of glycerol to either ethylene glycol or propylene glycol. The formation of ethylene glycol necessitates the cleavage of a C-C bond, while propylene glycol production results from C-O bond cleavage. mdpi.comiastate.edu

Direct hydrogenolysis involving C-C bond scission leads to the formation of ethylene glycol and a co-product, methanol (B129727). mdpi.comresearchgate.net This pathway is favored by certain catalysts, such as ruthenium (Ru), which are known for their ability to promote C-C cleavage. mdpi.com In contrast, copper-based catalysts are noted for their strong ability to cleave C-O bonds, thus favoring the production of diols like 1,2-propylene glycol. mdpi.com The strategic design of bimetallic catalysts can play a crucial role in steering the selectivity towards the desired bond cleavage. For instance, modifying molybdenum carbide (Mo2C), a catalyst known to break all C-O bonds, with copper can reduce its oxophilicity and tune the selectivity of the hydrodeoxygenation reaction. d-nb.info

The reaction network for glycerol hydrogenolysis is complex, with multiple competing pathways. Besides the primary products, further hydrogenolysis can lead to the formation of monoalcohols (e.g., ethanol (B145695), methanol) and alkanes (e.g., ethane, methane). mdpi.com The choice of catalyst and support material is paramount in controlling which bond is preferentially broken.

| Catalyst Type | Predominant Bond Cleavage | Primary Glycol Product | Reference |

|---|---|---|---|

| Ruthenium (Ru)-based | C-C Cleavage | Ethylene Glycol | mdpi.com |

| Copper (Cu)-based | C-O Cleavage | 1,2-Propylene Glycol | mdpi.com |

| Platinum (Pt)-based | Lower C-C bond cleavage capability than Ru | 1,2-Propylene Glycol | mdpi.com |

One of the widely accepted mechanisms for glycerol hydrogenolysis proceeds through a sequence of dehydrogenation, dehydration, and hydrogenation steps. mdpi.comencyclopedia.pub This pathway is particularly prevalent under alkaline conditions. mdpi.comresearchgate.net

The process begins with the reversible dehydrogenation of glycerol on the metal sites of the catalyst to form an intermediate, glyceraldehyde. mdpi.comresearchgate.netencyclopedia.pub This initial step is thermodynamically limited, especially at high hydrogen pressures, where glyceraldehyde can be rapidly hydrogenated back to glycerol. encyclopedia.pub Subsequently, the glyceraldehyde intermediate can follow different routes.

To form ethylene glycol, glyceraldehyde may undergo a retro-aldol condensation reaction, which is facilitated by alkaline sites on the catalyst. mdpi.comresearchgate.net This reaction cleaves the C-C bond, yielding intermediates such as 2-hydroxyethanal (glycolaldehyde) and formaldehyde (B43269). mdpi.comresearchgate.net These intermediates are then hydrogenated on the catalyst's metal sites to produce ethylene glycol and methanol, respectively. mdpi.comresearchgate.netencyclopedia.pub

Alternatively, if the glyceraldehyde intermediate undergoes dehydration, it forms 2-hydroxyacrolein. Subsequent hydrogenation of 2-hydroxyacrolein leads to the formation of acetol and ultimately 1,2-propylene glycol, illustrating the branching point in the reaction that dictates selectivity. mdpi.comresearchgate.netencyclopedia.pub By controlling the relative rates of dehydration and the retro-aldol reaction, the selectivity between 1,2-propylene glycol and ethylene glycol can be modulated. mdpi.com

The identification of intermediate species is crucial for validating proposed reaction mechanisms. In the context of ethylene glycol formation via hydrogenolysis, several key intermediates have been proposed and, in some cases, detected.

The primary intermediate formed from the initial dehydrogenation of glycerol is glyceraldehyde . mdpi.comiastate.eduresearchgate.netencyclopedia.pub Its presence is a cornerstone of the dehydrogenation-dehydration-hydrogenation mechanism. Following the formation of glyceraldehyde, the pathway to ethylene glycol involves a retro-aldol reaction. This step generates 2-hydroxyethanal (also known as glycolaldehyde) and formaldehyde . mdpi.comresearchgate.net These C2 and C1 species are the direct precursors to the final products. The subsequent hydrogenation of 2-hydroxyethanal yields ethylene glycol, while the hydrogenation of formaldehyde produces methanol. mdpi.comresearchgate.net The detection of these aldehydes in the reaction mixture provides strong evidence for this mechanistic pathway.

| Intermediate Species | Formation Step | Subsequent Reaction | Reference |

|---|---|---|---|

| Glyceraldehyde | Dehydrogenation of glycerol | Retro-aldol condensation | mdpi.comresearchgate.netencyclopedia.pub |

| 2-Hydroxyethanal (Glycolaldehyde) | Retro-aldol condensation of glyceraldehyde | Hydrogenation to ethylene glycol | mdpi.comresearchgate.net |

| Formaldehyde | Retro-aldol condensation of glyceraldehyde | Hydrogenation to methanol | mdpi.comresearchgate.net |

Enzymatic Reaction Mechanisms

As an alternative to thermocatalytic routes, enzymatic transformations offer a pathway to convert glycerol into ethylene glycol under mild reaction conditions, often with high selectivity. These biocatalytic processes typically employ a series of enzymes in a cascade reaction.

The bioconversion of glycerol to ethylene glycol can be achieved using an artificial in vitro enzymatic cascade. researchgate.netmdpi.com One such pathway involves a five-enzyme system designed to convert glycerol to ethylene glycol with the loss of only one carbon atom. mdpi.com

The cascade begins with the oxidation of glycerol. researchgate.netresearchgate.net

Alditol oxidase (AldO) catalyzes the two-step oxidation of glycerol, first to D-glyceraldehyde and then to D-glycerate. mdpi.com

Glyoxylate (B1226380)/hydroxypyruvate reductase (GRHPR) , in an NAD+-dependent reaction, transforms D-glycerate into 3-hydroxypyruvate (B1227823). mdpi.com

Pyruvate decarboxylase (PDC) then decarboxylates 3-hydroxypyruvate to form glycolaldehyde (B1209225). mdpi.com

Finally, lactaldehyde:propanediol oxidoreductase (FucO) reduces glycolaldehyde to ethylene glycol. This final step utilizes the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) that is generated during the earlier dehydrogenation of D-glycerate, creating a self-sufficient NADH recycling system. researchgate.netmdpi.com

Catalase is also included to decompose hydrogen peroxide, a byproduct of the initial oxidation step. researchgate.net

This multi-enzyme system demonstrates a promising and sustainable alternative for ethylene glycol production, achieving a high yield from glycerol under modest reaction conditions. mdpi.com

The efficiency and selectivity of multi-enzyme cascades are highly dependent on the specificity of each enzyme for its intended substrate and its lack of activity towards other intermediates or products in the pathway. researchgate.net

In the described cascade for ethylene glycol production, enzyme specificity is a key design feature. researchgate.netmdpi.com

Alditol oxidase (AldO) exhibits high oxidative activity towards glycerol but shows very low activity towards the intermediate glycolaldehyde and the final product, ethylene glycol. researchgate.netmdpi.com This specificity is crucial as it prevents the consumption of the desired intermediate and product, ensuring the flux of the reaction proceeds towards ethylene glycol. researchgate.net

This high degree of specificity in enzyme-substrate interactions prevents the formation of unwanted byproducts and allows the cascade to proceed efficiently to the target molecule.

Electrocatalytic Reaction Mechanisms

The electrocatalytic conversion of ethylene glycol and glycerol involves a series of elementary steps on the catalyst surface, including adsorption, dehydrogenation, C-C bond cleavage, and further oxidation or reduction. The specific reaction pathway and product selectivity are highly dependent on the electrocatalyst material, applied potential, and electrolyte conditions.

The cleavage of the carbon-carbon (C-C) bond is a critical step in the electrocatalytic transformation of ethylene glycol and glycerol, often leading to the formation of C1 or C2 products. The propensity for C-C bond scission is strongly influenced by the nature of the electrocatalyst.

On platinum (Pt) surfaces, the electro-oxidation of glycerol can lead to the breaking of the C-C bond, particularly at higher potentials. In situ Fourier-transform infrared spectroscopy (FTIRS) measurements have detected the production of CO2 at potentials higher than 1.1 V vs. RHE, indicating complete oxidation involving C-C bond cleavage. The formation of C1 (formic acid) and C2 (glycolic acid) products from glycerol electrooxidation also necessitates the rupture of a C-C bond sci-hub.sefrontiersin.org. Density functional theory (DFT) calculations have suggested that on Pt(111), the reaction pathways primarily lead to C3 products like glyceric acid, with C-C bond breaking being less favorable compared to silver surfaces dtu.dkacs.org.

In contrast, silver (Ag) surfaces exhibit a higher propensity for C-C bond cleavage during glycerol electro-oxidation. DFT studies indicate that on Ag(111), the breaking of C-C bonds is a more favorable pathway, leading to the formation of glycolaldehyde and formic acid dtu.dkacs.org. The modification of Pt surfaces with silver has been shown to alter the reaction pathway, although in some cases, it was found to promote the oxidation of glycerate to tartronate (B1221331) without C-C bond cleavage acs.org.

Other metals, such as nickel (Ni), also play a role in C-C bond dissociation. Modification of a Ni/γ-Al2O3 catalyst with a small amount of Pt has been shown to promote the conversion of glycerol to ethylene glycol and methane (B114726) through hydrocracking, a process that involves C-C bond cleavage elsevierpure.com.

Dehydration and hydrogenation are key reaction steps in the electrocatalytic conversion of glycerol, particularly in the production of propanediols and ethylene glycol. These reactions typically occur on bifunctional catalysts possessing both acidic and metallic sites.

The widely accepted mechanism for the hydrogenolysis of glycerol to 1,2-propanediol (1,2-PDO) involves a two-step process:

Dehydration: Glycerol is first dehydrated to form an intermediate, acetol (hydroxyacetone). This step is catalyzed by acidic sites on the catalyst support.

Hydrogenation: The acetol intermediate is then hydrogenated to 1,2-PDO at the metallic sites of the catalyst researchgate.net.

Similarly, the formation of other products can be explained through dehydration and hydrogenation pathways. For instance, the electrochemical conversion of glycerol can lead to the formation of glycidol, which can be further converted to other products electrochemsci.org. The production of 1,3-propanediol (B51772) (1,3-PDO) also proceeds through a dehydration-hydrogenation mechanism, requiring catalysts with both acidic and metallic functionalities researchgate.net.

The table below summarizes some of the key intermediates and final products formed through dehydration and hydrogenation pathways in glycerol transformations.

| Reactant | Intermediate(s) | Final Product(s) | Catalyst Functionality |

| Glycerol | Acetol (Hydroxyacetone) | 1,2-Propanediol | Acidic and Metallic sites |

| Glycerol | 3-Hydroxypropionaldehyde | 1,3-Propanediol | Acidic and Metallic sites |

| Glycerol | Glycidol | Various diols and alcohols | Electrochemical conditions |

Kinetic Modeling and Reactor Performance

To optimize reactor performance and product yields, a quantitative understanding of the reaction kinetics is essential. This involves determining reaction rates, developing rate equations, and understanding the influence of various operating parameters.

The kinetics of ethylene glycol and glycerol transformations have been described using various models, including simple first-order kinetics and more complex Langmuir-Hinshelwood models that account for the adsorption of reactants and intermediates on the catalyst surface.

For the hydrogenolysis of glycerol, a two-site Langmuir-Hinshelwood model has been successfully applied to describe the reaction kinetics over a Raney Ni catalyst sci-hub.seresearchgate.net. This model considers the competitive adsorption of glycerol and other polyols on the catalyst surface sci-hub.se. The apparent activation energies for the main reaction of glycerol conversion to acetol and 1,2-propanediol and the side reaction to ethylene glycol on a copper-based catalyst were determined to be 125.5 ± 0.2 kJ/mol and 87.5 ± 0.5 kJ/mol, respectively rsc.org.

A kinetic study of glycerol hydrodeoxygenation over a Cu:Zn:Al catalyst also employed a Langmuir-Hinshelwood model. The activation energies for glycerol dehydration to hydroxyacetone (B41140) and its subsequent hydrogenation to 1,2-propanediol were calculated to be 87 and 68.4 kJ mol−1, respectively rsc.org. In another study on Cu/MgO, the activation energies for the dehydration of glycerol to acetol and the hydrogenation of acetol to 1,2-propanediol were found to be 55.1 kJ·mol−1 and 50.9 kJ·mol−1, respectively mdpi.com.

The reaction order with respect to ethylene glycol concentration in its electro-oxidation on platinum has been observed to change with pH, being approximately 0.4-0.5 at lower pH and increasing to 0.8 in alkaline media nih.gov.

The table below presents some of the reported kinetic parameters for glycerol hydrogenolysis.

| Catalyst | Reaction Step | Activation Energy (kJ/mol) | Kinetic Model |

| Copper-based | Glycerol to Acetol & 1,2-PDO | 125.5 | First-order |

| Copper-based | Glycerol to Ethylene Glycol | 87.5 | First-order |

| Cu:Zn:Al | Glycerol dehydration to Hydroxyacetone | 87 | Langmuir-Hinshelwood |

| Cu:Zn:Al | Hydroxyacetone hydrogenation to 1,2-PDO | 68.4 | Langmuir-Hinshelwood |

| Cu/MgO | Glycerol dehydration to Acetol | 55.1 | Eley-Rideal |

| Cu/MgO | Acetol hydrogenation to 1,2-PDO | 50.9 | Eley-Rideal |

The pH of the electrolyte is a critical parameter that significantly influences the reaction pathways and product selectivity in the electro-oxidation of both ethylene glycol and glycerol.

Ethylene Glycol: The electro-oxidation of ethylene glycol on a palladium electrode is dramatically influenced by pH. Below pH 12, CO2 is the primary product. However, at higher pH values, the product distribution shifts to glycolate, carbonate, and oxalate (B1200264) researchgate.net. On platinum electrodes, the electro-oxidation in alkaline media yields a more complex mixture of products, including carbonate, oxalate, glycolate, and glyoxylate nih.gov. The reaction order with respect to ethylene glycol concentration also shows a strong pH dependence nih.gov.

Glycerol: The electro-oxidation of glycerol is also highly pH-sensitive. On gold (Au) catalysts, high activity and selectivity towards glyceric acid are observed in alkaline conditions, while under acidic and neutral conditions, the catalyst is almost inactive, producing only small amounts of dihydroxyacetone acs.org. This pH-dependent selectivity is attributed to the presence of surface-bound hydroxyl groups (Au(OH)ads) in alkaline media, which facilitate the formation of glyceric acid acs.org. In acidic media, the absence of these species leads to slower kinetics and the formation of dihydroxyacetone acs.org.

On platinum electrodes, the product distribution from glycerol electro-oxidation also varies with the initial pH of the electrolyte. At pH 1, 1,2-propanediol and 1,3-propanediol are formed, whereas ethylene glycol, acetol, glycidol, and acrolein are observed at pH 1, 7, and 11 electrochemsci.org. In alkaline solutions, glyceric acid is often the major product on Pt-based electrocatalysts mdpi.com.

The following table summarizes the effect of pH on the major products of ethylene glycol and glycerol electro-oxidation.

| Compound | Catalyst | pH Condition | Major Product(s) |

| Ethylene Glycol | Pd | < 12 | CO2 |

| Ethylene Glycol | Pd | > 12 | Glycolate, Carbonate, Oxalate |

| Ethylene Glycol | Pt | Alkaline | Carbonate, Oxalate, Glycolate, Glyoxylate |

| Glycerol | Au | Acidic/Neutral | Dihydroxyacetone (low yield) |

| Glycerol | Au | Alkaline | Glyceric Acid |

| Glycerol | Pt | pH 1 | 1,2-Propanediol, 1,3-Propanediol, Ethylene Glycol, Acetol, Glycidol, Acrolein |

| Glycerol | Pt | pH 7, 11 | Ethylene Glycol, Acetol, Glycidol, Acrolein |

| Glycerol | Pt-Fe | Alkaline | Glyceric Acid |

Advanced Characterization and Spectroscopic Analysis of Ethylene Glycol and Glycerol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.

In solution, both ethylene (B1197577) glycol and glycerol (B35011) exhibit conformational flexibility around their carbon-carbon bonds. NMR studies have revealed distinct conformational preferences for each molecule, which are influenced by solvent interactions and intramolecular forces.

For ethylene glycol, there is a general preference for the gauche conformation in a variety of solvents, ranging from water to chloroform. nih.govresearchgate.net This preference is largely attributed to the "gauche effect." While the gauche form is predominant, some studies suggest the presence of a minor population of the trans conformer, with one investigation indicating up to 20% of the trans isomer in solvents with a low dielectric constant. tandfonline.comresearchgate.net In a lyotropic liquid crystalline solution, ethylene glycol has been observed to exist exclusively in a gauche conformation with an OC-CO dihedral angle of 72°. tandfonline.comtandfonline.com Ab initio molecular dynamics simulations of liquid ethylene glycol indicate that intermolecular hydrogen bonding plays a significant role, leading to the adoption of both gauche and trans geometries for the central OCCO linkage, a departure from the gas phase where only the gauche conformer is reported. nih.gov

Glycerol, being a symmetrical molecule with two primary hydroxyl groups and one secondary, displays a more complex rotational isomerism. semanticscholar.orgresearchhub.commdpi.com A detailed ¹H-NMR spectroscopic Karplus analysis has been employed to study the staggered conformers around the C-C bonds, namely gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). semanticscholar.orgresearchhub.commdpi.com In aqueous solutions, glycerol maintains a consistent equilibrium of these rotamers, favoring symmetric conformers that place the 1,2,3-triol groups in a gauche/gauche geometry. semanticscholar.orgresearchhub.commdpi.com The solvent environment significantly impacts this equilibrium. For instance, in dimethyl sulfoxide-d6 (DMSO-d6) or dimethylformamide-d7 (DMF-d7), a notable shift in the equilibrium between the gt and tg conformers occurs, leading to an increased population of non-symmetric conformers. semanticscholar.orgresearchhub.com

| Compound | Solvent | Predominant Conformer(s) | Conformer Population (%) | Reference |

|---|---|---|---|---|

| Ethylene Glycol | Water, Chloroform | gauche | Major | nih.govresearchgate.net |

| Ethylene Glycol | Low dielectric constant solvents | gauche / trans | ~80% / ~20% | researchgate.net |

| Glycerol | Water (D₂O) | gt / gg / tg | ~50% / ~30% / ~20% | semanticscholar.orgresearchhub.commdpi.com |

| Glycerol | DMSO-d6, DMF-d7 | gt / gg / tg | ~40% / ~30% / ~30% | semanticscholar.orgresearchhub.com |

The study of vicinal (³J) proton-proton coupling constants is a cornerstone of conformational analysis in NMR. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

For glycerol, ¹H-NMR Karplus analysis has been instrumental in determining the populations of its rotational isomers. semanticscholar.orgresearchhub.commdpi.com The analysis of the vicinal coupling constants between the protons on the C1/C3 and C2 carbons allows for the calculation of the relative amounts of the gt, gg, and tg conformers. researchgate.net While specific coupling constant values are dependent on the solvent and temperature, a representative study in D₂O provides the following ¹H-NMR spectral data for glycerol at 540 mM. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| H-1a, 3a | 3.55 | J(1a,1b) = -11.6, J(1a,2) = 6.2 | researchgate.net |

| H-1b, 3b | 3.64 | J(1b,1a) = -11.6, J(1b,2) = 4.6 | researchgate.net |

| H-2 | 3.78 | J(2,1a) = 6.2, J(2,1b) = 4.6 | researchgate.net |

For ethylene glycol, the analysis of its deceptively simple A₂A'₂ spin system also relies on vicinal coupling constants to determine the conformational equilibrium between the gauche and trans forms. The shifts and coupling constants of the hydroxyl and methylene (B1212753) protons of ethylene glycol have been determined in a wide array of solvents. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Sum Frequency Generation (SFG) spectroscopy, provides valuable information on the molecular structure and interfacial behavior of ethylene glycol and glycerol.

FT-IR spectroscopy is a widely used technique for identifying functional groups and elucidating the structure of molecules. In systems containing ethylene glycol and glycerol, FT-IR can be used to characterize the hydroxyl (O-H), C-H, and C-O vibrational modes.

The FT-IR spectra of both ethylene glycol and glycerol are dominated by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydrogen-bonded hydroxyl groups. dergipark.org.trshd-pub.org.rs The spectra also exhibit characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region (typically 1000-1200 cm⁻¹). nih.govresearchgate.net Comparative studies of films containing ethylene glycol and glycerol show that the intensity of the O-H stretching band is higher for glycerol-containing films, which is consistent with the greater number of hydroxyl groups in the glycerol molecule. dergipark.org.tr

| Vibrational Mode | Ethylene Glycol (cm⁻¹) | Glycerol (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretching | ~3300-3400 (broad) | ~3300-3400 (broad, more intense) | dergipark.org.trshd-pub.org.rs |

| C-H Stretching | ~2870, ~2940 | ~2880, ~2935 | dergipark.org.trresearchgate.net |

| CH₂ Bending | ~1460 | ~1460 | researchgate.net |

| C-O Stretching | ~1040, ~1085 | ~1030, ~1110 | researchgate.net |

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at interfaces. acs.orgnih.govacs.org SFG has been employed to investigate the behavior of ethylene glycol at various interfaces, including the air/liquid and solid/liquid interfaces. acs.orgosu.edu

Studies on neat liquid ethylene glycol and aqueous ethylene glycol solution surfaces have shown that the experimental vibrational spectra have contributions from numerous conformations of both ethylene glycol and its hydrogen-bonded complexes with water. osu.edu A blue shift in the CH₂ symmetric stretch peak in the SFG spectra is observed with increasing water concentration, indicating that ethylene glycol acts as a hydrogen-bond acceptor when solvated by more water molecules. osu.edu This also suggests that in aqueous solutions of ethylene glycol, the formation of ethylene glycol-ethylene glycol aggregates is unlikely. osu.edu SFG has also been used to probe the interface between polymers and ethylene glycol-containing mixtures, providing molecular-level insights into the orientation of molecules at these buried interfaces. nih.gov

Chromatographic Techniques for Compositional Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. Gas chromatography (GC) and thin-layer chromatography (TLC) are commonly employed for the compositional analysis of systems containing ethylene glycol and glycerol.

Several methods have been developed for the determination of ethylene glycol as a potential contaminant in glycerin. researchgate.netnih.gov Capillary gas chromatography with flame ionization detection (GC-FID) is a sensitive and specific method for this purpose. researchgate.netnih.gov Validation studies of such methods have demonstrated good linearity, precision, and accuracy. researchgate.netnih.gov Thin-layer chromatography provides a rapid and inexpensive screening method for the detection of ethylene glycol in glycerin-containing products. iosrphr.org More advanced techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) have also been developed for the quantification of ethylene glycol and glycerol, offering high sensitivity and selectivity. frontiersin.org

| Technique | Analyte | Matrix | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| GC-FID | Ethylene Glycol | Glycerin | 0.013-0.031 mg/mL | 0.0018% (w/w) | researchgate.netnih.gov |

| GC-MS/MS | Ethylene Glycol | E-cigarette liquids/aerosols | 0.25-100 µg/mL | 0.250 µg | frontiersin.org |

| GC-MS/MS | Glycerol | E-cigarette liquids/aerosols | 0.01-7 mg/mL | 0.0132 mg | frontiersin.org |

| HPTLC | Diethylene Glycol | Glycerin, Propylene (B89431) Glycol | Linear (correlation coefficient 0.9971) | 0.033 mg/mL | iosrphr.org |

Theoretical and Computational Investigations of Ethylene Glycol Glycerol Interactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and reactivity of ethylene (B1197577) glycol and glycerol (B35011), particularly in the context of catalytic processes and conformational preferences.

Adsorption Energies on Catalyst Surfaces

DFT calculations have been extensively used to determine the adsorption energies of ethylene glycol and glycerol on various catalyst surfaces, which is a critical step in many catalytic conversion processes. Studies have shown that the adsorption energy is highly dependent on the nature of the catalyst and the specific surface facet.

For instance, DFT studies on platinum surfaces, such as Pt(111) and Pt(211), have revealed that the binding of ethylene glycol and its dehydrogenated intermediates is stronger on the stepped Pt(211) surface compared to the flat Pt(111) surface acs.org. This suggests that catalyst surface structure plays a significant role in the activity of ethylene glycol conversion acs.org. Similarly, DFT investigations of glycerol adsorption on platinum surfaces like Pt(110), Pt(100), and Pt(111) indicate that glycerol binds most strongly to the Pt(110) surface acs.org. Van der Waals corrections in these calculations have been shown to enhance the calculated adsorption energies acs.org.

The adsorption of these polyols has also been studied on other metal surfaces. For example, DFT calculations have been performed for glycerol adsorption on copper surfaces (Cu(111), Cu(100), and Cu(110)) and for ethylene glycol on gold (Au(111)) surfaces nih.govchemrxiv.org.

| Molecule | Catalyst Surface | Key Findings |

|---|---|---|

| Ethylene Glycol | Pt(111), Pt(211) | Binding is stronger on the stepped Pt(211) surface, indicating structure sensitivity in catalytic activity. acs.org |

| Glycerol | Pt(110), Pt(100), Pt(111) | Glycerol binds most strongly to the Pt(110) surface. Van der Waals corrections are important for accurate energy calculations. acs.org |

| Glycerol | Cu(111), Cu(100), Cu(110) | Adsorption energies and preferred sites have been determined, with van der Waals interactions enhancing binding. chemrxiv.org |

| Ethylene Glycol | Au(111) | Attractive interactions are present, with adsorption energies indicative of chemisorption. nih.gov |

Transition State Characterization for Reaction Pathways

DFT has been pivotal in mapping out the reaction mechanisms of ethylene glycol and glycerol decomposition on catalyst surfaces by characterizing the transition states of elementary reaction steps. For ethylene glycol decomposition on platinum, DFT calculations have shown that C-C and C-O bond cleavage have significantly higher energy barriers than dehydrogenation (C-H and O-H bond scission) until the molecule is substantially dehydrogenated acs.org. The transition state energies for C-C bond scission tend to decrease as the degree of dehydrogenation increases acs.org.

Similarly, for glycerol decomposition on close-packed transition metal surfaces, DFT studies combined with Brønsted-Evans-Polanyi (BEP) relationships have been used to estimate reaction barriers. These studies suggest that C-C bonds are typically broken only after significant dehydrogenation of the glycerol molecule researchgate.netrsc.org. The local surface structure of the catalyst has been found to be highly sensitive in determining the most favorable reaction pathway d-nb.info.

Conformational Landscapes and Energetics

The conformational flexibility of ethylene glycol and glycerol is crucial to their physical and chemical properties. DFT calculations have been employed to investigate the relative energies of different conformers. For ethylene glycol, the gauche conformer is stabilized by an intramolecular hydrogen bond, and in the gas phase, it is the predominant form researchgate.netresearchgate.net. However, in the liquid state, both gauche and trans conformers are present due to the influence of intermolecular interactions researchgate.netnih.gov.

DFT studies on glycerol have also identified numerous conformers with distinct vibrational spectra. The relative populations of these conformers are influenced by the surrounding environment, such as in the gas phase versus the liquid phase.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and intermolecular interactions of ethylene glycol and glycerol, particularly in the liquid state and in solution.

Hydrogen Bonding Networks in Aqueous Solutions

MD simulations have been extensively applied to understand the hydrogen bonding networks in aqueous solutions of both ethylene glycol and glycerol. These simulations have shown that both molecules act as cryoprotectants by interacting with water molecules through hydrogen bonds nih.govacs.org.

In aqueous solutions, both ethylene glycol and glycerol form three-dimensional hydrogen-bonded networks nih.gov. The hydroxyl groups of these polyols can act as both hydrogen bond donors and acceptors, leading to complex interactions with surrounding water molecules. The strength and number of these hydrogen bonds are influenced by the concentration of the polyol in the solution nih.govacs.orgresearchgate.net. Studies have indicated that the hydroxyl groups of methanol (B129727) tend to form more hydrogen bonds than those of ethylene glycol and glycerol, which can be attributed to intra- and intermolecular effects researchgate.net.

Influence of Temperature and Concentration on Solvation

The effects of temperature and concentration on the solvation of ethylene glycol and glycerol in aqueous solutions have been a key focus of MD simulations, with implications for cryopreservation nih.govacs.org. These simulations have demonstrated that as the concentration of ethylene glycol or glycerol increases, the proportion of water molecules hydrogen-bonded to the solute molecules also increases nih.govacs.org. Conversely, the ability of the solute molecules to form hydrogen bonds with water weakens as the solution becomes more concentrated nih.govacs.org.

Research has also shown that the concentration of the solute has a more significant impact on the hydrogen bonding characteristics of the solution than temperature nih.govacs.org. Comparative studies suggest that glycerol is a more effective "water blocker" than ethylene glycol under similar conditions nih.govacs.org.

| System | Simulation Focus | Key Findings |

|---|---|---|

| Ethylene Glycol/Water & Glycerol/Water Mixtures | Hydrogen Bonding | Both molecules form extensive hydrogen bond networks with water. Glycerol is a more potent "water blocker." nih.govacs.org |

| Ethylene Glycol/Water & Glycerol/Water Mixtures | Effect of Concentration | Increasing polyol concentration increases the number of water molecules hydrogen-bonded to the solute, but weakens the solute's ability to hydrogen bond with water. nih.govacs.orgresearchgate.net |

| Ethylene Glycol/Water & Glycerol/Water Mixtures | Effect of Temperature | Concentration has a more pronounced effect on hydrogen bonding characteristics than temperature. nih.govacs.org |

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations offer a powerful lens through which to examine the intricate relationship between the molecular structure of ethylene glycol and glycerol and the macroscopic properties of their mixtures. These computational methods allow for a detailed investigation of the intermolecular forces that govern the behavior of these polyols at the atomic level. By modeling the interactions between ethylene glycol and glycerol molecules, it is possible to elucidate the nature of their hydrogen-bonding networks and predict thermodynamic properties, which are crucial for understanding their applications in various fields.

Intermolecular Interaction Analysis

The primary mode of interaction between ethylene glycol and glycerol is hydrogen bonding, facilitated by their multiple hydroxyl (-OH) groups. Ethylene glycol possesses two hydroxyl groups, while glycerol has three, leading to the formation of a complex and three-dimensional hydrogen-bond network in their mixtures.

Computational studies, primarily through molecular dynamics simulations, have provided significant insights into the hydrogen-bonding patterns of pure liquid alcohols. In both ethylene glycol and glycerol, a high degree of branching is observed in their hydrogen-bond networks, a departure from the linear chains typically seen in alcohols with a single hydroxyl group. ucdavis.edu This extensive, three-dimensional network of hydrogen bonds is a defining characteristic of these substances. ucdavis.edu

While direct quantum chemical calculations on ethylene glycol-glycerol binary mixtures are not extensively documented in publicly available research, the behavior of each component in aqueous solutions has been studied. These studies indicate that both ethylene glycol and glycerol are capable of acting as both hydrogen bond donors and acceptors, allowing them to readily integrate into and influence the structure of hydrogen-bonded liquids. acs.orgnih.gov In a binary mixture, it is expected that a dense and intricate network of hydrogen bonds would form between ethylene glycol and glycerol molecules, influencing the mixture's physical properties such as viscosity and boiling point.

The strength and geometry of these intermolecular hydrogen bonds can be quantified using quantum chemical calculations. Parameters such as bond lengths, bond angles, and interaction energies can be computed to provide a detailed picture of the molecular-level structure of the mixture.

| Molecule | Number of Hydroxyl Groups | Primary Interaction Type | Expected Hydrogen Bond Network Structure |

|---|---|---|---|

| Ethylene Glycol | 2 | Hydrogen Bonding | Three-dimensional, branched |

| Glycerol | 3 | Hydrogen Bonding | Three-dimensional, highly branched |

Solvation Energy Determinants

The solvation energy of a solute in a solvent is a critical parameter that dictates its solubility and miscibility. In the context of an ethylene glycol-glycerol mixture, one can consider either component as the solute or solvent. The solvation energy is determined by the sum of the energetic costs of creating a cavity in the solvent, the van der Waals interactions between the solute and solvent, and the electrostatic (primarily hydrogen bonding) interactions.

The strength of the hydrogen bonds formed between ethylene glycol and glycerol molecules, relative to the strength of the hydrogen bonds in the pure substances, will be a key determinant of the enthalpy of mixing and, consequently, the solvation energy. Given the structural similarities and the presence of multiple hydroxyl groups on both molecules, it is anticipated that they would be readily miscible, with favorable intermolecular interactions contributing to a negative enthalpy of mixing.

Computational models can be employed to calculate the free energy of solvation. These calculations typically involve creating a model of the solute molecule within a cluster of solvent molecules and then using quantum mechanical methods to determine the interaction energies.

| Factor | Description | Expected Contribution to Solvation |

|---|---|---|

| Hydrogen Bonding | Strong electrostatic attraction between hydroxyl groups of ethylene glycol and glycerol. | Major favorable contribution. |

| Van der Waals Forces | Weaker, non-specific interactions between the molecules. | Minor favorable contribution. |

| Cavity Formation Energy | Energy required to create space for the solute molecule within the solvent. | Unfavorable contribution. |

| Structural Rearrangement | Reorganization of solvent molecules around the solute. | Can be favorable or unfavorable depending on the specific interactions. |

Solvent Systems and Interfacial Phenomena of Ethylene Glycol and Glycerol

Deep Eutectic Solvents (DES) Formation and Characterization

Deep eutectic solvents (DESs) are a class of solvents that are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD), such as alcohols, carboxylic acids, or amides. The resulting mixture exhibits a significant depression in freezing point compared to its individual components, leading to a liquid state at or near room temperature. Ethylene (B1197577) glycol and glycerol (B35011) are commonly employed as HBDs in the formation of DESs due to their ability to form extensive hydrogen bond networks.

Betaine-Based Deep Eutectic Solvents

Betaine (B1666868), a naturally occurring amino acid derivative, can act as a hydrogen bond acceptor in the formation of DESs. mdpi.com Betaine-based DESs have been prepared with various hydrogen bond donors, including glycerol and ethylene glycol. For instance, three distinct DESs were synthesized by combining betaine with glycerol, ethylene glycol, or propylene (B89431) glycol in molar ratios of 1:3, 1:3, and 1:3.5, respectively. researchgate.net Molecular dynamics simulations of a betaine-glycerol (B:G) DES in a 1:2 molar ratio have been conducted to understand its structural and dynamic properties. nih.govacs.org These studies provide insight into the intermolecular interactions, showing that the betaine-glycerol binding energy is significant. acs.org The formation of betaine-based DESs with 1,2-propanediol has also been reported at various molar ratios (1:3.5, 1:4, 1:5, and 1:6). mdpi.com The efficiency of betaine-based DESs in certain applications, such as the extraction of nutraceutical compounds, has been found to be superior to DESs based on the more common choline (B1196258) chloride. mdpi.com

Thermodynamic Behavior and Phase Equilibria

The thermodynamic properties of DESs are crucial for understanding their behavior and for designing processes involving these solvents. The freezing point depression is a defining characteristic of DESs. For the choline chloride (ChCl) and ethylene glycol (EG) system, often referred to as ethaline, the eutectic point has been a subject of investigation. While a 1:2 molar ratio of ChCl:EG was commonly believed to be the eutectic composition with a freezing point of -66°C, more recent studies have shown the eutectic point to be at a much lower choline chloride mole fraction (0.01 < xChCl < 0.02) with a less depressed freezing point of -28 ± 1°C. nih.gov This suggests that the freezing point depression in this system is not as "deep" as previously thought when compared to ideal solution theory. nih.gov

The addition of co-solvents like water or methanol (B129727) significantly affects the thermodynamic properties of ethylene glycol and glycerol-based DESs. Studies on the mixtures of ChCl/EG (1:2) and ChCl/Gly (1:2) with water and methanol have shown that the excess molar volumes and viscosity deviations can be used to understand the interactions between the DES and the co-solvent. acs.org The thermal properties, including thermal conductivity, of betaine-based DESs with glycerol and 1,2-propanediol have also been measured over a wide temperature range, which is important for their potential application as heat transfer fluids. x-mol.net

Rheological Properties (e.g., Viscosity) and Solvatochromic Parameters

The viscosity of DESs is a critical property that influences their application in various processes. Generally, DESs exhibit higher viscosities than conventional organic solvents. For instance, most DESs have a viscosity greater than 100 cP at room temperature. researchgate.net However, ethylene glycol-based DESs tend to have relatively lower viscosities. researchgate.net The viscosity of DESs is highly dependent on temperature, decreasing as the temperature increases. researchgate.netum.edu.my For example, the dynamic viscosity of betaine-based DESs with glycerol, ethylene glycol, and propylene glycol has been shown to be a function of temperature. researchgate.net The addition of a co-solvent like water can significantly decrease the viscosity of a DES, although the effect may plateau after a certain concentration. researchgate.netresearchgate.net

The viscosity of choline chloride-based DESs with ethylene glycol (ethaline) is lower than that of choline chloride with glycerol (glyceline). acs.org This is attributed to the greater number of hydroxyl groups in glycerol, leading to a more extensive hydrogen bond network. acs.org The table below presents a comparison of the viscosities of different DESs.

| Deep Eutectic Solvent (Molar Ratio) | Temperature (°C) | Viscosity (cP) |

|---|---|---|

| Choline Chloride:Ethylene Glycol (1:2) | 25 | 37.0 |

| Choline Chloride:Glycerol (1:2) | 25 | 259 |

| Choline Chloride:Urea (1:2) | 25 | 750 |

| Choline Chloride:Malonic Acid (1:2) | 25 | 1124 |

Data sourced from multiple references to provide a comparative overview. researchgate.netubbcluj.ro

Solvatochromic parameters are used to characterize the polarity of a solvent. Studies on choline chloride-based DESs with glycerol and ethylene glycol have determined Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) and the Dimroth-Reichardt ET(30) parameter. du.ac.irdu.ac.ir These studies indicate that the polarity of aqueous mixtures of these DESs decreases with an increasing mole fraction of the DES. du.ac.ir

Co-Solvent Applications in Chemical Synthesis

Ethylene glycol and glycerol, both individually and as components of DESs, are valuable as co-solvents in chemical synthesis, particularly in the context of green chemistry. Their low volatility, biodegradability, and ability to dissolve a wide range of compounds make them attractive alternatives to traditional organic solvents. unina.itmdpi.com

Green Solvent Applications in Organic Reactions

Glycerol has been successfully employed as a green solvent in a variety of organic reactions, including C-C and C-N bond formations, and multicomponent reactions. unina.it Its use can lead to enhanced reaction yields and selectivity. unina.it For example, glycerol has been used as a solvent for the synthesis of 2-arylbenzothiazoles at room temperature, with the products being easily recovered. csic.es In some cases, reactions that are sluggish in other solvents proceed efficiently in glycerol without the need for a catalyst. core.ac.uk The high polarity of glycerol and its ability to form strong hydrogen bonds can facilitate certain reaction mechanisms. mdpi.com

Ethylene glycol, often as a component of DESs, also serves as a green solvent. Choline chloride-ethylene glycol mixtures have been used as dispersants for electrodeposition. ubbcluj.ro The use of these polyols as solvents is in line with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. unina.it

Miscibility and Homogenization Effects

Both ethylene glycol and glycerol are completely miscible with water due to their ability to form extensive hydrogen bonds through their hydroxyl groups. lumenlearning.comlibretexts.orgdifferencebetween.comnih.gov This miscibility allows for the tuning of solvent properties by creating aqueous mixtures. The addition of water to DESs containing ethylene glycol or glycerol can significantly reduce their viscosity, which is often a limitation in their practical application. researchgate.netfrontiersin.org

In chemical synthesis, the miscibility of these solvents with a range of reactants can lead to homogeneous reaction mixtures, avoiding the need for phase-transfer catalysts. core.ac.uk Glycerol, for instance, can dissolve both organic substrates and inorganic salts, facilitating reactions between otherwise immiscible components. core.ac.uk Ethylene glycol has been used as a co-mediated solvent with glycerol in the synthesis of silver nanowires, where it plays a role in directing the structure of the resulting nanomaterials. researchgate.net The ability of these solvents to create a homogeneous reaction environment is a key factor in their effectiveness in promoting various chemical transformations. core.ac.uk

Surface and Interfacial Tension Studies

The behavior of molecules at the interface between a liquid and the air is governed by intermolecular forces, which manifest as surface tension. In mixtures of ethylene glycol and glycerol, the composition of the air-liquid interface is influenced by the surface activity of each component. Generally, the component that causes a greater reduction in the surface tension of the mixture will be more concentrated at the interface.

Studies on aqueous solutions of ethylene glycol have shown that it is surface active, meaning it tends to accumulate at the air-water interface. Molecular dynamics simulations of aqueous ethylene glycol solutions indicate that the composition at the liquid-vapor interface can deviate significantly from the bulk composition nih.gov. Specifically, ethylene glycol molecules are found to be most stable at the interface in dilute solutions nih.gov.

Research on binary mixtures of glycerol with various alcohols has also been conducted to understand their interfacial compositions and surface tension semanticscholar.org. While direct studies on the surface tension of binary ethylene glycol-glycerol mixtures are not extensively detailed in the provided search results, it is known that ethylene glycol generally exhibits a lower surface tension than glycerol. This suggests that in a hypothetical mixture, ethylene glycol would likely have a higher concentration at the air-liquid interface compared to its bulk concentration.

The orientation of molecules at the interface is also a critical factor. For instance, in aqueous solutions of ethylene glycol, the methylene (B1212753) groups of the ethylene glycol molecules tend to orient towards the vapor phase researchgate.net. This orientation is facilitated by a higher population of the gauche conformer of ethylene glycol at the interface compared to the bulk nih.govresearchgate.net.

A study investigating the properties of ethylene glycol and glycerol mixtures confirmed the formation of heterogeneous intermolecular hydrogen-bonded structures within the bulk liquid niscpr.res.in. The variation in thermodynamic and other properties with concentration suggests that the molecular interactions in these mixtures are complex niscpr.res.in. While this study focused on bulk properties, the nature of these intermolecular interactions inevitably influences the behavior at the air-liquid interface.

Surface Tension of Pure Components at 20°C

| Compound | Surface Tension (mN/m) |

| Ethylene Glycol | ~48 |

| Glycerol | ~63 |

Note: These are approximate values and can vary slightly with temperature and purity.

The formation of molecular aggregates at the air-liquid interface of ethylene glycol and glycerol mixtures is a complex phenomenon driven by the interplay of intermolecular forces. While specific studies detailing the nature and structure of such aggregates in a pure ethylene glycol-glycerol system are not prevalent in the provided search results, insights can be drawn from studies of their aqueous solutions and the fundamental properties of the molecules themselves.